3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide

Lipophilicity Membrane permeability Drug-likeness

This 4,6-difluorobenzo[d]thiazol-2-yl sulfonamide hybrid (CAS 895467-33-1) combines a metabolically shielded difluoro core with a 4-chlorophenylsulfonyl moiety that provides a chlorine σ-hole donor for halogen-bond-driven affinity gains—an advantage absent in 4-fluorophenylsulfonyl analogs. With XLogP3 of 3.6 and TPSA of 113 Ų, it is pre-optimized for oral drug-likeness and cell permeability. The 4,6-difluoro substitution blocks oxidative metabolism at two vulnerable aromatic positions while enabling ¹⁹F NMR-based binding assays without further derivatization. Five rotatable bonds confer sufficient flexibility for induced-fit recognition. Procure this unique scaffold to accelerate kinase inhibitor, nuclear receptor modulator, or agrochemical screening campaigns where microsomal stability and halogen-bonding interactions are critical differentiators.

Molecular Formula C16H11ClF2N2O3S2
Molecular Weight 416.84
CAS No. 895467-33-1
Cat. No. B2657059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide
CAS895467-33-1
Molecular FormulaC16H11ClF2N2O3S2
Molecular Weight416.84
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F)Cl
InChIInChI=1S/C16H11ClF2N2O3S2/c17-9-1-3-11(4-2-9)26(23,24)6-5-14(22)20-16-21-15-12(19)7-10(18)8-13(15)25-16/h1-4,7-8H,5-6H2,(H,20,21,22)
InChIKeyCHWMMRXEALAUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide (CAS 895467-33-1): Chemical Identity and Procurement-Relevant Classification


3-((4-Chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide (CAS 895467-33-1) is a synthetic sulfonamide derivative built on a 4,6-difluorobenzo[d]thiazol-2-amine scaffold linked via a propanamide spacer to a 4-chlorobenzenesulfonyl moiety [1]. It belongs to the benzothiazole-sulfonamide hybrid class, a privileged structural family extensively investigated for enzyme inhibition and receptor modulation across medicinal chemistry and agrochemical programs [2]. The compound carries a molecular formula of C₁₆H₁₁ClF₂N₂O₃S₂ and a molecular weight of 416.85 g/mol [1].

Why Generic Substitution of 3-((4-Chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide Is Scientifically Unreliable


In the benzothiazole-sulfonamide series, even single-atom alterations to the halogen substitution pattern on either the benzothiazole core or the phenylsulfonyl ring can produce divergent target-binding profiles, metabolic stability, and solubility [1]. The specific pairing of 4,6-difluoro groups on the benzothiazole with a 4-chlorophenylsulfonyl group—as opposed to a 4-fluorophenylsulfonyl or benzylsulfonyl variant—generates a unique combination of electronic, steric, and lipophilic properties that cannot be assumed equivalent across analogs [2]. Class-level evidence from benzothiazole-sulfonamide carbonic anhydrase inhibitors demonstrates that Ki values can shift by more than an order of magnitude (e.g., 0.025–0.971 µM range) depending on the precise benzothiazole substitution pattern [1].

Quantitative Differentiation Evidence for 3-((4-Chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison Against the 4-Fluorophenylsulfonyl Analog

The target compound (4-Cl substituent on the phenylsulfonyl ring) records an XLogP3 value of 3.6 [1]. This is elevated versus the closely related 4-fluorophenylsulfonyl analog (N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, CAS 895451-82-8), which is estimated at approximately XLogP3 3.2 based on the halogen substitution difference (Cl vs. F contributing ~+0.4 log units) [2]. The 0.4-unit increase in computed logP indicates measurably higher lipophilicity, translating to altered membrane partitioning and potentially distinct oral absorption or blood-brain barrier penetration characteristics [3].

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation from Non-Fluorinated Benzothiazole Analog

The target compound possesses a computed Topological Polar Surface Area (TPSA) of 113 Ų [1]. For the non-fluorinated benzothiazole analog, N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide (CAS not publicly disclosed; molecular formula C₁₆H₁₃ClN₂O₃S₂), the TPSA is estimated at approximately 95–100 Ų owing to the absence of the two electronegative fluorine atoms that increase polar surface contributions [2]. The additional ~13–18 Ų of polar surface area in the target compound arises from the 4,6-difluoro substitution on the benzothiazole ring, which introduces two C–F bond dipoles that enhance hydrogen-bond acceptor capacity without adding hydrogen-bond donors [3].

Polar surface area Oral bioavailability ADME

Hydrogen-Bond Acceptor Count and Molecular Recognition Potential vs. Benzylsulfonyl Analog

The target compound presents 7 hydrogen-bond acceptor (HBA) sites: two sulfonyl oxygens, one amide carbonyl oxygen, two benzothiazole fluorine atoms, and the benzothiazole nitrogen/sulfur atoms (counted as per Lipinski rules) [1]. In comparison, the benzylsulfonyl analog (3-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide, CAS 923448-26-4), which replaces the 4-chlorophenyl ring with a benzyl group, retains only the sulfone and amide HBAs and the benzothiazole fluorines, yielding 5–6 HBA sites depending on counting convention . The 4-chlorophenyl ring in the target does not contribute HBAs, but the chlorine atom provides a distinctive σ-hole that can engage in halogen bonding with protein backbone carbonyls—an interaction absent in the benzylsulfonyl analog [2].

Hydrogen bonding Target engagement Structure-activity relationship

Rotatable Bond Count and Conformational Pre-organization Relative to Dimethylaminoethyl-Substituted Analog

The target compound contains 5 rotatable bonds [1], which is significantly fewer than the expanded analog 2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride (CAS 1216445-85-0), which contains an estimated 8–9 rotatable bonds due to the additional N-(dimethylamino)ethyl substituent and acetamide linker variation . The lower rotatable bond count in the target compound reduces the conformational entropy penalty upon binding, which can translate to improved ligand efficiency (binding free energy per heavy atom) in target engagement assays [2].

Conformational entropy Binding affinity Ligand efficiency

Class-Level Benzothiazole-Sulfonamide Biological Activity Potential and the Role of 4,6-Difluoro Substitution in Metabolic Stability

Benzothiazole-sulfonamide derivatives with Ki values spanning 0.025–0.971 µM against human carbonic anhydrase isoforms have been reported, with halogen substitution on the benzothiazole ring directly modulating potency [1]. The 4,6-difluoro pattern in the target compound is well-established in medicinal chemistry to block oxidative metabolism at these positions, as cytochrome P450 enzymes preferentially hydroxylate unsubstituted aromatic C–H bonds [2]. Literature on structurally related benzothiazole-based PPARα antagonists (e.g., benzothiazole-based N-(phenylsulfonyl)amides) demonstrates that fluorination of the benzothiazole core yields submicromolar IC₅₀ values in transactivation assays, with the fluorine atoms contributing both to binding affinity and to metabolic half-life extension [3]. Although quantitative metabolic stability data for this specific compound are not publicly available, the class-level SAR indicates that the 4,6-difluoro substitution pattern is a deliberate design element for improving in vitro half-life relative to non-fluorinated benzothiazole analogs [2].

Metabolic stability Fluorination effect Enzyme inhibition

High-Confidence Research and Industrial Application Scenarios for 3-((4-Chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide (CAS 895467-33-1)


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

The target compound's XLogP3 of 3.6 places it in an optimal range (1–4) for oral drug-likeness, while the 4,6-difluoro benzothiazole core blocks oxidative metabolism at two vulnerable aromatic positions [1][2]. This combination makes it a superior starting scaffold for kinase inhibitor or nuclear receptor modulator programs where both permeability and microsomal stability are required, compared to the non-fluorinated benzothiazole analog which lacks metabolic protection [1].

Structure-Activity Relationship (SAR) Studies Exploring Halogen-Bonding Interactions

With a 4-chlorophenylsulfonyl group providing a chlorine σ-hole donor capable of halogen bonding with protein backbone carbonyls, the target compound is suitable for SAR campaigns investigating halogen-bond-mediated affinity gains in binding pockets [1]. This feature distinguishes it from the 4-fluorophenylsulfonyl and benzylsulfonyl analogs, which lack chlorine's halogen-bonding capacity [1]. The 5 rotatable bonds also confer sufficient flexibility for induced-fit recognition while maintaining acceptable conformational entropy [2].

Agrochemical Discovery Targeting Enzyme Inhibition or Receptor Modulation

The benzothiazole-sulfonamide scaffold has established precedence in crop protection chemistry, where fluorinated heterocycles enhance environmental persistence and target-site potency [1]. The target compound's 4-chlorophenylsulfonyl moiety mirrors structural motifs found in commercial sulfonylurea herbicides, while the 4,6-difluorobenzothiazole core provides UV stability and resistance to soil microbial degradation [2]. Researchers procuring this compound for agrochemical screening gain a scaffold with both proven class-level bioactivity and structural features optimized for field stability.

Chemical Biology Probe Development for Target Identification

The compound's TPSA of 113 Ų and balanced lipophilicity profile make it suitable for cell-permeable probe design. The 4-chlorophenyl group provides a handle for future photoaffinity labeling (via chlorine replacement with diazirine or benzophenone), while the 4,6-difluoro substitution on the benzothiazole enables ¹⁹F NMR-based binding assays without further derivatization [1][2]. These features are absent in the non-fluorinated and benzylsulfonyl analogs.

Quote Request

Request a Quote for 3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.